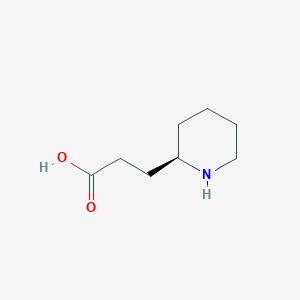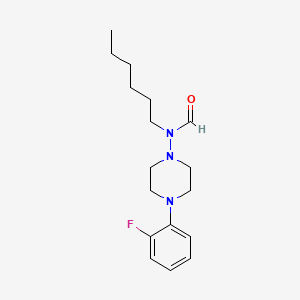
N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a hexylformamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide typically involves the reaction of 1-(2-fluorophenyl)piperazine with hexyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: The major products include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the fluorine atom.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs).
Biology: The compound is used in biological assays to study its effects on cellular processes and transporter functions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor, binding to the transporter and preventing the uptake of nucleosides. This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another inhibitor of ENTs, more selective to ENT2 than ENT1.
1-(2-Fluorophenyl)piperazine: A precursor in the synthesis of various piperazine derivatives.
Uniqueness
N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hexylformamide moiety differentiates it from other piperazine derivatives, potentially offering unique interactions with molecular targets.
Eigenschaften
Molekularformel |
C17H26FN3O |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-[4-(2-fluorophenyl)piperazin-1-yl]-N-hexylformamide |
InChI |
InChI=1S/C17H26FN3O/c1-2-3-4-7-10-21(15-22)20-13-11-19(12-14-20)17-9-6-5-8-16(17)18/h5-6,8-9,15H,2-4,7,10-14H2,1H3 |
InChI-Schlüssel |
NRLVPWHWWDKBNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(C=O)N1CCN(CC1)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



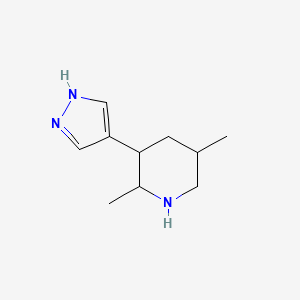
![2-([1,1'-Biphenyl]-3-yl)propan-2-amine hydrochloride](/img/structure/B13346806.png)
![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
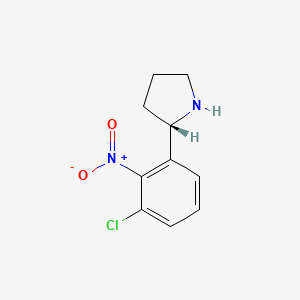
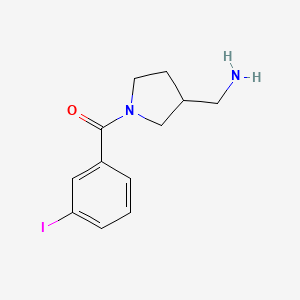
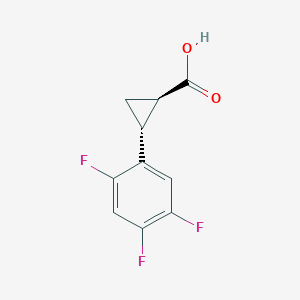

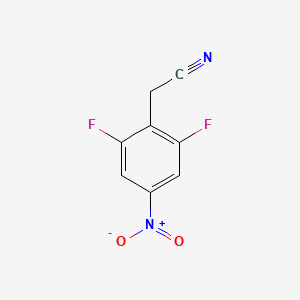
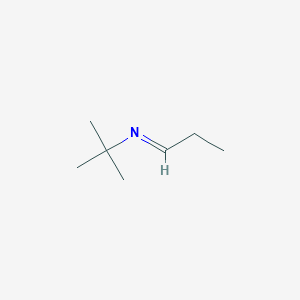
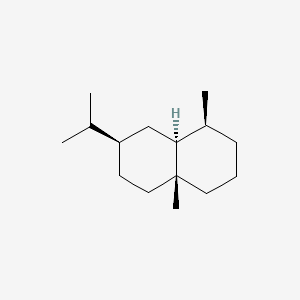
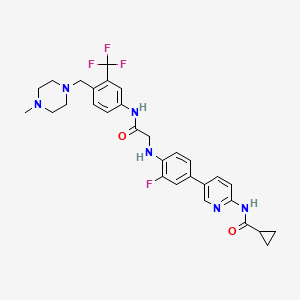
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
